メラガトラン
概要
説明
メラガトランは、直接トロンビン阻害薬です。これは、血液凝固に関与する酵素であるトロンビンの活性を特異的に阻害することを意味します。メラガトランは、経口プロドラッグであるキシメラガトランの活性型です。 メラガトランは、深部静脈血栓症や肺塞栓症などの血栓塞栓症の予防と治療における可能性のある用途について研究されています .
科学的研究の応用
Chemistry: Melagatran is used as a model compound to study the inhibition of thrombin and other proteases.
Biology: It is used in research to understand the role of thrombin in blood clotting and related biological processes.
Medicine: Melagatran has been investigated for its potential use in preventing and treating thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. .
Industry: Melagatran is used in the pharmaceutical industry for the development of new anticoagulant drugs
作用機序
メラガトランは、血液凝固プロセスにおいて重要な役割を果たす酵素であるトロンビンを直接阻害することでその効果を発揮します。トロンビンはフィブリノゲンをフィブリンに変換し、血液凝固の枠組みを形成します。メラガトランはトロンビンを阻害することで、フィブリンの形成を防ぎ、血液凝固を阻害します。 メラガトランの分子標的は、遊離トロンビンと凝固トロンビンの両方を含み、強力な抗凝固剤となっています .
生化学分析
Biochemical Properties
Melagatran is a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds to the active site of both soluble and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . Melagatran also inhibits thrombin-induced platelet aggregation, further contributing to its anticoagulant effects . The interaction between melagatran and thrombin is characterized by a low inhibition constant (Ki), indicating high affinity and potency .
Cellular Effects
Melagatran exerts significant effects on various cell types involved in the coagulation process. It inhibits thrombin activity in endothelial cells, reducing the expression of pro-inflammatory cytokines and adhesion molecules . This leads to decreased leukocyte adhesion and migration, which are critical steps in the inflammatory response. In platelets, melagatran prevents thrombin-induced activation and aggregation, thereby reducing the formation of platelet-rich thrombi . Additionally, melagatran has been shown to influence gene expression related to coagulation and inflammation pathways .
Molecular Mechanism
The molecular mechanism of melagatran involves direct inhibition of thrombin by binding to its active site. This binding prevents thrombin from interacting with its natural substrates, such as fibrinogen and protease-activated receptors on platelets . The inhibition of thrombin activity leads to a decrease in fibrin formation and platelet activation, which are crucial steps in the coagulation cascade. Melagatran’s inhibitory effect on thrombin is both rapid and reversible, allowing for precise control of anticoagulation .
Temporal Effects in Laboratory Settings
In laboratory settings, melagatran has demonstrated stability and consistent anticoagulant effects over time. Studies have shown that melagatran maintains its inhibitory activity on thrombin for extended periods, with minimal degradation . Long-term exposure to melagatran in vitro has not resulted in significant changes in cellular function or viability, indicating its safety and efficacy for prolonged use . Some studies have reported potential hepatotoxicity with long-term use, necessitating monitoring of liver function during therapy .
Dosage Effects in Animal Models
In animal models, the effects of melagatran vary with different dosages. At low doses, melagatran effectively inhibits thrombin activity without causing significant bleeding complications . At higher doses, the risk of bleeding increases, highlighting the importance of dose optimization . Studies have also shown that melagatran has a shallower dose-response curve compared to warfarin, providing a better separation between efficacy and bleeding risk . Toxic effects at high doses include prolonged bleeding times and potential liver toxicity .
Metabolic Pathways
Melagatran is primarily metabolized in the liver, where it undergoes bioconversion from ximelagatran through hydrolysis and dehydroxylation . The metabolic pathway involves intermediate metabolites such as ethylmelagatran and N-hydroxymelagatran, which are further converted to melagatran . These reactions are catalyzed by enzymes including carboxylesterases and cytochrome P450 . The metabolites are then excreted primarily through the renal route .
Transport and Distribution
Melagatran exhibits first-order absorption kinetics with rapid distribution throughout the body . It is not significantly bound to plasma proteins, allowing for efficient transport to target sites . Melagatran is primarily excreted unchanged in the urine, with minimal hepatic metabolism . The bioavailability of melagatran following oral administration of ximelagatran is approximately 20% in humans . The compound is distributed to various tissues, including the liver, kidneys, and vascular endothelium .
Subcellular Localization
Melagatran is localized primarily in the cytoplasm of cells, where it exerts its anticoagulant effects by inhibiting thrombin . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, its small size and hydrophilic nature allow for passive diffusion across cell membranes . Once inside the cell, melagatran interacts with thrombin in the cytoplasm, preventing its participation in the coagulation cascade .
準備方法
合成経路と反応条件
メラガトランは、単純な有機化合物から出発して一連の化学反応によって合成されます。合成には、ジペプチド構造の形成が含まれ、その後、トロンビン阻害活性を高める特定の官能基を導入するために修飾されます。 合成の重要なステップには、ペプチドカップリング反応、官能基の保護と脱保護、および最終生成物の精製が含まれます .
工業生産方法
メラガトランの工業生産には、ラボでの合成と同様の化学反応を用いた大規模合成が含まれます。プロセスは、高収率と高純度のために最適化されており、最終生成物を分離するための結晶化や濾過などのステップが含まれます。 生産プロセスは、医薬品製造の需要を満たすために費用対効果が高く、スケーラブルになるように設計されています .
化学反応の分析
反応の種類
メラガトランは、以下を含むさまざまな化学反応を受けます。
酸化: メラガトランは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、メラガトランの官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化メラガトラン誘導体の形成につながる可能性があり、一方、還元は化合物の還元型をもたらす可能性があります .
科学研究の用途
類似化合物との比較
類似化合物
キシメラガトラン: メラガトランの経口プロドラッグで、体内でメラガトランに変換されます。
ダビガトラン: 抗凝固作用が類似した別の直接トロンビン阻害薬。
アルガトロバン: ヘパリン誘発血小板減少症の治療に使用される合成の直接トロンビン阻害薬 .
メラガトランの独自性
メラガトランは、遊離トロンビンと凝固トロンビンの両方を阻害する能力において独特であり、他のトロンビン阻害薬に比べて潜在的な薬力学的利点があります。 さらに、ルーチンな抗凝固モニタリングを必要とせずにトロンビンを直接阻害することで、ワルファリンなどの従来の抗凝固剤とは一線を画しています .
特性
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNMCUOEDMMIN-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166724 | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159776-70-2 | |
Record name | Melagatran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159776-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melagatran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELAGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。